molecular formula C11H16O2 B1624408 1-(2,6-Dimethylphenoxy)-2-propanol CAS No. 61102-09-8

1-(2,6-Dimethylphenoxy)-2-propanol

Cat. No.: B1624408
CAS No.: 61102-09-8
M. Wt: 180.24 g/mol
InChI Key: QFOWJPBDGSGFEJ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenoxy)-2-propanol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol and is characterized by the presence of a 2,6-dimethylphenoxy group attached to a propanol moiety. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethylphenoxy)-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form this compound . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenoxy)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,6-dimethylphenoxyacetone, while reduction can produce this compound derivatives .

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a modulator of ion channels or receptors, influencing cellular signaling and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylphenoxy)-2-propanol is unique due to its specific combination of a phenoxy group with a propanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOWJPBDGSGFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439199
Record name 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61102-09-8
Record name 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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